molecular formula C6H10Cl2 B14658656 3,4-Dichlorohex-3-ene CAS No. 51430-68-3

3,4-Dichlorohex-3-ene

Cat. No.: B14658656
CAS No.: 51430-68-3
M. Wt: 153.05 g/mol
InChI Key: TUOBBMXECBPVEP-UHFFFAOYSA-N
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Description

3,4-Dichlorohex-3-ene (CAS 51430-68-3) is an organochlorine compound with the molecular formula C6H10Cl2 and a molecular weight of 153.05 g/mol . This alkene features two chlorine atoms on its internal carbon atoms, making it a valuable intermediate in synthetic organic chemistry for constructing more complex molecular architectures. It is characterized by its double-bond stereochemistry, existing in isomeric forms such as the (3E)-configuration . The primary research application of this compound is as a building block and model compound in chemical synthesis and mechanistic studies. It serves as a key intermediate in various synthetic routes, with literature reports detailing its production in yields up to 98% . Its structure, containing a disubstituted double bond with adjacent chlorine atoms, makes it a subject of interest in studying cis-trans (E/Z) isomerism, a fundamental concept in stereochemistry that influences the physical properties and biological activity of molecules . Researchers utilize this compound to explore reaction mechanisms, particularly in electrophilic addition and elimination pathways. This product is intended For Research Use Only and is not classified as a drug, cosmetic, or for any human or veterinary use. It must be handled by qualified professionals in a controlled laboratory setting.

Properties

CAS No.

51430-68-3

Molecular Formula

C6H10Cl2

Molecular Weight

153.05 g/mol

IUPAC Name

3,4-dichlorohex-3-ene

InChI

InChI=1S/C6H10Cl2/c1-3-5(7)6(8)4-2/h3-4H2,1-2H3

InChI Key

TUOBBMXECBPVEP-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(CC)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dichlorohex-3-ene can be synthesized through the chlorination of hex-3-ene. The reaction typically involves the addition of chlorine gas (Cl2) to hex-3-ene under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) at room temperature. The chlorination process results in the formation of this compound as the major product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as iron(III) chloride (FeCl3), can further enhance the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorohex-3-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chlorinated alcohols or ketones.

    Reduction: Reduction reactions can convert this compound to hex-3-ene by removing the chlorine atoms.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as hydroxyl (OH) or amino (NH2) groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Chlorinated alcohols or ketones.

    Reduction: Hex-3-ene.

    Substitution: Compounds with hydroxyl or amino groups replacing the chlorine atoms.

Scientific Research Applications

3,4-Dichlorohex-3-ene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of chlorinated hydrocarbons on biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 3,4-dichlorohex-3-ene exerts its effects involves interactions with various molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This can affect cellular processes and pathways, making the compound useful for studying biochemical reactions and developing new drugs.

Comparison with Similar Compounds

Key Observations :

  • Chain Length and Reactivity : this compound’s longer carbon chain (vs. dichloroethylene or trichloroethane) may influence its hydrophobicity and metabolic pathways .
  • Chlorine Substitution : Vicinal chlorines (adjacent positions) in this compound and trans-1,2-dichloroethylene could enhance electrophilic reactivity compared to isolated chlorines in (3R)-3-chlorohexane .
  • Saturation : The double bond in this compound and dichloroethylene increases susceptibility to addition reactions, unlike saturated trichloroethane or (3R)-3-chlorohexane .

Environmental and Toxicological Considerations

  • Its toxicity profile includes central nervous system depression in mammals.
  • Trichloroethanes: 1,1,2-Trichloroethane is a known hepatotoxin and carcinogen, with regulatory limits in industrial emissions .
  • Chloroalkanes : (3R)-3-Chlorohexane’s single chlorine and lack of double bonds likely reduce acute toxicity compared to dichloro compounds, though chiral centers may complicate biodegradation .

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